4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Description

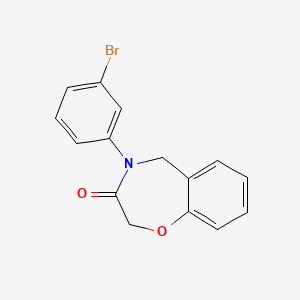

4-(3-Bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene ring. The compound features a 3-bromophenyl substituent at the 4-position of the oxazepine ring, contributing to its distinct electronic and steric properties.

Properties

IUPAC Name |

4-(3-bromophenyl)-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c16-12-5-3-6-13(8-12)17-9-11-4-1-2-7-14(11)19-10-15(17)18/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDWPDAMXWNLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the following steps:

Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.

Biological Studies: It can be used in studies investigating the interaction of heterocyclic compounds with biological systems.

Material Science: The compound’s properties may be explored for applications in material science, such as the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one and related benzoxazepinone derivatives:

Key Observations:

- Halogen Substituents: Bromine in the 3-position (target compound) increases molecular weight and lipophilicity compared to fluorine/chlorine analogs like BI65482.

- Ring Systems: The sydnone-containing analog (cis-2c) has a fused heterocyclic system, which may confer unique reactivity or biological activity compared to simpler benzoxazepinones .

Physicochemical Properties

Table: Comparative Physical and Spectral Data

Key Observations:

- Melting Points: The sydnone derivative (cis-2c) has a well-defined melting point (160–162°C), suggesting higher crystallinity compared to simpler benzoxazepinones .

- IR and NMR: The carbonyl stretch at 1747 cm⁻¹ in cis-2c aligns with the sydnone ring’s electronic environment. Aromatic proton multiplicity in the ¹H NMR spectrum reflects substituent positioning .

Table: Commercial Data for Selected Analogs

| Compound Name | Catalog Number | Purity | Price (1 mg) | Availability |

|---|---|---|---|---|

| BI65482 | BI65482 | 90% | $574.00 | 3 weeks |

| BI58894 | BI58894 | Not specified | Not listed | View details |

Key Observations:

Biological Activity

The compound 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a member of the benzoxazepine class of compounds, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a bromophenyl group attached to a tetrahydrobenzoxazepine core. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.17 g/mol |

| SMILES | Cc1cc2c(c(c1)Br)OCCNC2=O |

Antimicrobial Properties

Research has indicated that benzoxazepines exhibit antimicrobial properties. A study focusing on related compounds demonstrated significant antibacterial activity against various strains of bacteria. While specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy in this area .

Anti-inflammatory Effects

Benzoxazepines have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines. For instance, compounds within this class have shown promise in reducing inflammation in models of arthritis and other inflammatory diseases . Further research is needed to confirm similar effects for this compound.

Neuroprotective Activity

Neuroprotective effects have been observed in several benzoxazepine derivatives. These compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Specific studies are required to evaluate whether this compound exhibits comparable neuroprotective activity .

Case Studies and Research Findings

- Antimicrobial Activity : A study on related benzoxazepines demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus . This suggests that this compound may have similar or enhanced antimicrobial properties.

- Anti-inflammatory Mechanism : Research indicates that benzoxazepines can inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 . Investigating this pathway could provide insights into the anti-inflammatory potential of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.